molecular formula C21H15FO2 B12702692 Benz(a)anthracene-7-acetic acid, 5-fluoro-12-methyl- CAS No. 903-44-6

Benz(a)anthracene-7-acetic acid, 5-fluoro-12-methyl-

Cat. No.: B12702692
CAS No.: 903-44-6
M. Wt: 318.3 g/mol
InChI Key: XJYHZFFIQLKLAZ-UHFFFAOYSA-N
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Description

Benz(a)anthracene-7-acetic acid, 5-fluoro-12-methyl- is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a benz(a)anthracene core substituted with a fluorine atom at position 5, a methyl group at position 12, and an acetic acid group at position 5. This compound is structurally related to well-studied carcinogens like 7,12-dimethylbenz(a)anthracene (DMBA) but differs in substituent chemistry, which may modulate its biological activity. The fluorine substitution at position 5 and the acetic acid group at position 7 introduce steric and electronic effects that likely alter metabolic pathways and toxicity compared to non-fluorinated analogs .

Properties

CAS No.

903-44-6

Molecular Formula

C21H15FO2

Molecular Weight

318.3 g/mol

IUPAC Name

2-(5-fluoro-12-methylbenzo[a]anthracen-7-yl)acetic acid

InChI

InChI=1S/C21H15FO2/c1-12-13-6-2-3-7-14(13)17(11-20(23)24)18-10-19(22)15-8-4-5-9-16(15)21(12)18/h2-10H,11H2,1H3,(H,23,24)

InChI Key

XJYHZFFIQLKLAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3C(=CC2=C(C4=CC=CC=C14)CC(=O)O)F

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often begins with 7,12-benz[a]anthraquinone or 5-fluoro-7,12-benz[a]anthraquinone as the key precursor.
  • These quinones serve as versatile substrates for nucleophilic addition and subsequent functional group transformations.

Stepwise Synthetic Route

The preparation involves several key steps, as demonstrated in the literature:

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Nucleophilic addition Treatment of 7,12-benz[a]anthraquinone or 5-fluoro-7,12-benz[a]anthraquinone with methylmagnesium iodide or methyllithium Mixture of cis- and trans-7,12-dihydroxy-7,12-dimethylbenz[a]anthracenes Ratio of cis to trans is approximately 3-4:1; introduces methyl groups at 7 and 12 positions with hydroxyl groups
2 Chloromethylation Treatment with hydrogen chloride in ethyl acetate 7-chloromethyl-12-methylbenz[a]anthracene or 7-chloromethyl-5-fluoro-12-methylbenz[a]anthracene Converts hydroxymethyl groups to chloromethyl derivatives
3 Acetoxylation Reaction with acetate ion 7-acetoxymethyl-12-methylbenz[a]anthracene or 7-acetoxymethyl-5-fluoro-12-methylbenz[a]anthracene Introduces acetoxy group, a protected form of hydroxyl
4 Hydrolysis Hydrolysis of acetoxymethyl compounds 7-hydroxymethyl-12-methylbenz[a]anthracene or 5-fluoro-7-hydroxymethyl-12-methylbenz[a]anthracene Regenerates hydroxymethyl group
5 Oxidation to acetic acid Oxidation of hydroxymethyl group to acetic acid Benz(a)anthracene-7-acetic acid derivatives Final step to introduce acetic acid functionality at position 7

This sequence is adapted from the synthesis of related compounds and specifically the 5-fluoro-12-methyl derivatives, as reported in carcinogenic activity studies.

Detailed Reaction Conditions and Yields

  • The nucleophilic addition with methylmagnesium iodide or methyllithium is typically performed under anhydrous conditions in ether solvents at low temperatures to control regioselectivity.
  • Chloromethylation with HCl in ethyl acetate proceeds smoothly, yielding chloromethyl intermediates in high yields.
  • Acetoxylation using acetate ion is conducted under mild basic conditions to avoid side reactions.
  • Hydrolysis is performed under aqueous acidic or basic conditions depending on the stability of the intermediate.
  • Oxidation of hydroxymethyl to acetic acid can be achieved using oxidants such as potassium permanganate or chromium-based reagents, carefully controlled to prevent over-oxidation or degradation of the polycyclic system.

Summary Table of Preparation Steps

Step No. Reaction Starting Material Reagents Conditions Product Yield (%) Reference
1 Methylation (nucleophilic addition) 7,12-benz[a]anthraquinone or 5-fluoro-7,12-benz[a]anthraquinone Methylmagnesium iodide or methyllithium Anhydrous ether, low temp cis/trans-7,12-dihydroxy-7,12-dimethylbenz[a]anthracenes High (not specified)
2 Chloromethylation Above dihydroxy compounds HCl in ethyl acetate Room temp 7-chloromethyl-12-methylbenz[a]anthracene derivatives High
3 Acetoxylation Chloromethyl derivatives Acetate ion Mild basic conditions 7-acetoxymethyl-12-methylbenz[a]anthracene derivatives High
4 Hydrolysis Acetoxymethyl derivatives Acidic or basic aqueous Room temp 7-hydroxymethyl-12-methylbenz[a]anthracene derivatives High
5 Oxidation Hydroxymethyl derivatives KMnO4 or Cr-based oxidants Controlled temp Benz(a)anthracene-7-acetic acid derivatives Moderate to high Literature standard

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene-7-acetic acid, 5-fluoro-12-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce hydro derivatives .

Scientific Research Applications

Carcinogenicity Studies

Benz(a)anthracene derivatives, including Benz(a)anthracene-7-acetic acid, 5-fluoro-12-methyl-, have been extensively studied for their carcinogenic properties. Research indicates that these compounds can form stable DNA adducts, which are implicated in tumor initiation processes. A study highlighted that 7-methylbenz(a)anthracene exhibited significant tumorigenic activity in animal models, suggesting that similar derivatives may also pose carcinogenic risks .

Medicinal Chemistry

The compound's structural features make it a candidate for further exploration in medicinal chemistry. It has been suggested that modifications to the benz(a)anthracene structure could yield compounds with enhanced therapeutic properties while minimizing toxicity. The use of high-throughput screening methods in drug discovery has been proposed as a strategy to identify potential therapeutic agents derived from PAHs .

Environmental Toxicology

Benz(a)anthracene derivatives are also relevant in environmental studies due to their persistence and bioaccumulation potential. They are classified as priority pollutants by various environmental agencies, necessitating research into their ecological impact and mechanisms of degradation . Understanding the environmental behavior of these compounds can inform regulatory policies and remediation strategies.

Analytical Chemistry

The detection and quantification of Benz(a)anthracene derivatives in environmental samples are critical for assessing exposure risks. Techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to analyze PAH concentrations in air, soil, and water samples, providing insight into pollution sources and levels .

Case Study 1: Tumorigenic Activity of PAHs

A study conducted on newborn mice demonstrated that exposure to various benz(a)anthracene derivatives significantly increased tumor development compared to control groups . This research underscores the importance of evaluating the carcinogenic potential of new derivatives like Benz(a)anthracene-7-acetic acid, 5-fluoro-12-methyl-.

Case Study 2: Environmental Impact Assessment

Research assessing the presence of PAHs in urban environments revealed that compounds like Benz(a)anthracene-7-acetic acid could contribute to air quality issues and public health risks . Monitoring these compounds can help mitigate exposure risks through better regulatory frameworks.

Mechanism of Action

The mechanism of action of Benz(a)anthracene-7-acetic acid, 5-fluoro-12-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form adducts with DNA, leading to potential mutagenic and carcinogenic effects. It also interacts with various signaling pathways, influencing cellular processes such as apoptosis and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key derivatives of benz(a)anthracene with modifications at positions 5, 7, and 12 are compared below. These compounds vary in substituent type, carcinogenicity, and metabolic behavior:

Compound Substituents Carcinogenicity Metabolic Rate Key Findings
DMBA (7,12-dimethylbenz(a)anthracene) 7-CH₃, 12-CH₃ High High Rapidly metabolized to reactive intermediates (e.g., 7-hydroxymethyl derivatives), inducing tumors in rodents .
7-OHM-12-MBA (7-hydroxymethyl-12-methylbenz(a)anthracene) 7-CH₂OH, 12-CH₃ High Moderate Slower metabolism than DMBA but still carcinogenic; hydroxylation at position 7 retains tumorigenic potential .
5-Fluoro-7-acetoxymethyl-12-methylbenz(a)anthracene 5-F, 7-CH₂OAc, 12-CH₃ Low Low Fluorine at position 5 disrupts metabolic activation, reducing carcinogenicity .
7-Br-5-MBA (7-bromo-5-methylbenz(a)anthracene) 7-Br, 5-CH₃ N/A N/A Induces lipid peroxidation at levels comparable to benz(a)anthracene (BA) .

Critical Analysis of Substituent Effects

  • Position 7 Modifications: DMBA’s 7-methyl group is critical for carcinogenicity, as its oxidation to 7-hydroxymethyl (7-OHM-12-MBA) is a key metabolic step generating DNA-reactive intermediates .
  • Position 5 Fluorination: Fluorine’s electronegativity and small atomic radius disrupt π-electron systems, altering binding to cytochrome P450 enzymes responsible for metabolic activation. In 5-fluoro derivatives, this substitution significantly reduces carcinogenicity compared to DMBA .
  • Position 12 Methylation: The 12-methyl group in DMBA stabilizes the bay-region diol epoxide, a carcinogenic metabolite.

Metabolic and Toxicological Insights

  • Metabolism :

    • DMBA is metabolized by hepatic enzymes to dihydrodiols and hydroxymethyl derivatives, which are further oxidized to DNA-reactive epoxides .
    • The 5-fluoro substitution in the target compound may slow metabolism by reducing substrate affinity for cytochrome P450 enzymes, as seen in fluorinated analogs .
  • Carcinogenicity: DMBA and 7-OHM-12-MBA are potent carcinogens, inducing tumors in multiple tissues. In contrast, 5-fluoro-7-acetoxymethyl-12-methylbenz(a)anthracene shows negligible carcinogenicity, highlighting the protective role of fluorine .

Implications for Therapeutic Development

For example:

  • Drug Delivery : The acetic acid group may enhance water solubility, facilitating formulation.
  • Chemical Probes : Fluorine’s metabolic stability could make this compound useful for studying PAH-DNA interactions without tumorigenic risks .

Biological Activity

Benz(a)anthracene-7-acetic acid, 5-fluoro-12-methyl- is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered interest due to its complex structure and potential biological activities. This compound, characterized by its acetic acid moiety attached to the benz(a)anthracene framework, is noted for its implications in carcinogenic studies and synthetic organic chemistry. The following sections delve into its biological activity, including mechanisms of action, synthesis pathways, and comparative analyses with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C_{19}H_{15}F O_2
  • Molecular Weight : Approximately 286.32 g/mol

The presence of a fluorine atom in the structure may modify the biological activity compared to non-fluorinated analogs, potentially enhancing its reactivity and interaction with biological systems .

Mechanisms of Biological Activity

Research indicates that compounds related to Benz(a)anthracene-7-acetic acid exhibit significant interactions with cellular mechanisms that can lead to tumorigenesis. The International Agency for Research on Cancer (IARC) classifies several PAHs as probable human carcinogens due to their mutagenic properties .

Carcinogenic Potential

Benz(a)anthracene derivatives are known for their carcinogenic effects. Studies have shown that they can form DNA adducts, which are critical in initiating cancer development. The specific metabolic pathways involved in the activation of Benz(a)anthracene-7-acetic acid are still under investigation but likely involve enzymes such as cytochrome P450s, which facilitate the conversion of the compound into reactive intermediates capable of binding to DNA .

Comparative Analysis with Related Compounds

The following table summarizes the characteristics and biological activities of Benz(a)anthracene-7-acetic acid compared to other notable PAHs:

Compound NameMolecular FormulaNotable FeaturesCarcinogenicity
Benz[a]anthracene C_{18}H_{12}Known carcinogen; lacks acetic acid moietyHigh
Benzo[a]pyrene C_{18}H_{12}Strongly carcinogenic; widely studiedVery High
7-Hydroxymethylbenz[a]anthracene C_{19}H_{16}OHydroxymethyl derivative; less toxicModerate
5-Fluorobenz[a]anthracene C_{18}H_{11}FFluorinated variant; altered biological activityHigh
Benz[a]anthracene-7-acetic acid C_{19}H_{15}O_2Direct precursor; similar structureModerate

This comparative analysis highlights the unique position of Benz(a)anthracene-7-acetic acid within the spectrum of PAHs, particularly regarding its potential carcinogenicity and structural features .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of 5-fluoro derivatives of Benz(a)anthracene. For instance, research examining the synthesis pathways indicates that modifications at specific positions on the benzene ring can significantly alter biological activity. A study demonstrated that while certain derivatives exhibited reduced carcinogenic potential, others maintained significant mutagenic properties .

Example Study

A notable investigation into the metabolic activation of 5-fluoro derivatives revealed that these compounds could form DNA adducts similar to their non-fluorinated counterparts but at different rates. This suggests that fluorination may influence both the efficiency of metabolic activation and the subsequent biological effects .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Benz(a)anthracene-7-acetic acid, 5-fluoro-12-methyl- in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use Class I, Type B biological safety hoods during handling to minimize airborne exposure .
  • Personal Protective Equipment (PPE) : Wear gloves made of Polyvinyl Alcohol, Silver Shield®/4H®, or Viton®; use DuPont Tyvek® suits for full-body protection. Ensure daily replacement of contaminated PPE .
  • Ventilation : Implement local exhaust ventilation and HEPA-filtered vacuums to reduce dust during cleanup. Avoid dry sweeping .
  • Storage : Store in tightly sealed containers in cool, well-ventilated areas away from oxidizers (e.g., chlorates, peroxides) .

Q. What synthetic routes are employed for preparing 5-fluoro-12-methyl derivatives of benz(a)anthracene-acetic acid?

  • Methodological Answer :

  • Key Steps :

Start with 5-fluoro-7,12-benz[a]anthraquinone. React with methylmagnesium iodide or methyllithium to yield dihydroxy intermediates .

Treat intermediates with HCl in ethyl acetate to form chloromethyl derivatives.

Substitute chlorine with acetate ions (e.g., via nucleophilic displacement) to produce acetoxymethyl intermediates.

Hydrolyze acetoxymethyl groups to hydroxymethyl derivatives .

  • Critical Parameters : Maintain anhydrous conditions during Grignard reactions and monitor reaction temperatures to avoid side products.

Q. Which spectroscopic techniques are effective for structural elucidation of polycyclic aromatic hydrocarbons with multiple substituents?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve substituent positions (e.g., distinguishing 5-fluoro from 12-methyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) with electron ionization (EI) identifies molecular ions and fragmentation patterns, particularly for fluoro and methyl groups .
  • Infrared (IR) Spectroscopy : Detect functional groups like acetic acid moieties via characteristic C=O stretches (~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported carcinogenic activities among structurally similar benz(a)anthracene derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare metabolic activation pathways using in vitro assays (e.g., cytochrome P450 enzyme systems). For example, 5-fluoro substitution may block epoxidation at specific positions, reducing carcinogenicity .
  • Metabolic Profiling : Use radiolabeled analogs (e.g., 14C^{14}\text{C}-labeled derivatives) to track metabolic intermediates and identify detoxification pathways .
  • Statistical Analysis : Apply multivariate regression to correlate substituent electronic effects (e.g., fluorine’s electronegativity) with tumorigenicity data from rodent models .

Q. What strategies optimize the detection of trace fluorinated benz(a)anthracene derivatives in environmental matrices?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to concentrate analytes from soil or water. Include deuterated/internal standards (e.g., 13C^{13}\text{C}-labeled analogs) for quantification .
  • Analytical Techniques :
  • HPLC-MS/MS : Employ reverse-phase C18 columns with electrospray ionization (ESI) in negative mode for enhanced sensitivity to fluorinated compounds.
  • GC-MS : Derivatize acetic acid groups with BSTFA to improve volatility .
  • Limit of Detection (LOD) : Achieve sub-ppb levels using isotope dilution methods .

Q. What experimental approaches investigate the metabolic activation pathways of 5-fluoro-substituted benz(a)anthracene derivatives?

  • Methodological Answer :

  • In Vitro Systems : Incubate derivatives with liver microsomes from rodents or humans. Monitor dihydrodiol and epoxide metabolites via LC-MS .
  • DNA Adduct Analysis : Use 32P^{32}\text{P}-postlabeling to detect covalent binding of metabolic intermediates (e.g., bay-region diol epoxides) to DNA .
  • Knockout Models : Employ CYP1A1/1B1-deficient cell lines to assess enzyme-specific metabolic activation .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on the environmental persistence of fluorinated PAHs?

  • Methodological Answer :

  • Comparative Studies : Conduct parallel degradation experiments under controlled conditions (UV light, microbial activity) to compare half-lives of fluorinated vs. non-fluorinated analogs .
  • QSAR Modeling : Apply quantitative structure-activity relationship models to predict persistence based on substituent electronic effects .
  • Interlaboratory Validation : Standardize extraction and detection protocols across labs to minimize methodological variability .

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